molecular formula C33H39N7O3 B14440572 1,4,7,9b-Tetraazaphenalene, dodecahydro-1,4,7-tris(o-tolylcarbamoyl)- CAS No. 74039-53-5

1,4,7,9b-Tetraazaphenalene, dodecahydro-1,4,7-tris(o-tolylcarbamoyl)-

Cat. No.: B14440572
CAS No.: 74039-53-5
M. Wt: 581.7 g/mol
InChI Key: IUIBHKRGLQORCV-UHFFFAOYSA-N
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Description

1,4,7,9b-Tetraazaphenalene, dodecahydro-1,4,7-tris(o-tolylcarbamoyl)- is a complex organic compound with the molecular formula C9H18N4This compound is characterized by the presence of multiple nitrogen atoms within its ring structure, making it a subject of interest for researchers in chemistry and related disciplines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,9b-Tetraazaphenalene, dodecahydro-1,4,7-tris(o-tolylcarbamoyl)- involves multiple steps, typically starting with the preparation of the core tetraazaphenalene structureThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,4,7,9b-Tetraazaphenalene, dodecahydro-1,4,7-tris(o-tolylcarbamoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .

Scientific Research Applications

1,4,7,9b-Tetraazaphenalene, dodecahydro-1,4,7-tris(o-tolylcarbamoyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of 1,4,7,9b-Tetraazaphenalene, dodecahydro-1,4,7-tris(o-tolylcarbamoyl)- involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,7,9b-Tetraazaphenalene, dodecahydro-1,4,7-tris(o-tolylcarbamoyl)- is unique due to its specific functional groups and the resulting properties.

Properties

CAS No.

74039-53-5

Molecular Formula

C33H39N7O3

Molecular Weight

581.7 g/mol

IUPAC Name

2-N,6-N,10-N-tris(2-methylphenyl)-2,6,10,13-tetrazatricyclo[7.3.1.05,13]tridecane-2,6,10-tricarboxamide

InChI

InChI=1S/C33H39N7O3/c1-22-10-4-7-13-25(22)34-31(41)37-19-16-29-39(33(43)36-27-15-9-6-12-24(27)3)21-18-30-38(20-17-28(37)40(29)30)32(42)35-26-14-8-5-11-23(26)2/h4-15,28-30H,16-21H2,1-3H3,(H,34,41)(H,35,42)(H,36,43)

InChI Key

IUIBHKRGLQORCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC3N(CCC4N3C2CCN4C(=O)NC5=CC=CC=C5C)C(=O)NC6=CC=CC=C6C

Origin of Product

United States

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